molecular formula C14H8F2O3 B8124982 (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone

(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone

Cat. No.: B8124982
M. Wt: 262.21 g/mol
InChI Key: QGAMYJVORIKPRL-UHFFFAOYSA-N
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Description

(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone: is a chemical compound with a unique structure that includes a difluorinated benzodioxole ring attached to a phenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with phenyl methanone under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in biological research, particularly in the development of pharmaceuticals. It has been studied for its potential anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: What sets (2,2-Difluoro-benzo[1,3]dioxol-5-yl)-phenyl-methanone apart is its combination of the difluorinated benzodioxole ring with a phenyl methanone group, which imparts unique chemical and physical properties.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-14(16)18-11-7-6-10(8-12(11)19-14)13(17)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMYJVORIKPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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